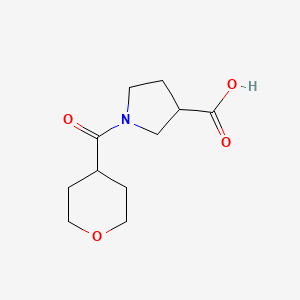

1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(oxane-4-carbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c13-10(8-2-5-16-6-3-8)12-4-1-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSBKPQRHUWBLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Enantioselective Hydrogenation Method

One of the main methods involves the enantioselective hydrogenation of appropriately substituted pyrrolidine-3-carboxylic acid precursors. This process achieves high yields and enantiomeric excess under moderate conditions.

- Catalyst and Conditions: The hydrogenation employs a chiral catalyst system under controlled temperature and pressure, often at room temperature or slightly elevated temperatures.

- Process Details: After hydrogenation, the reaction mixture is basified and extracted with organic solvents to separate the product. The product is then precipitated at its isoelectric point to obtain a pure solid.

- Outcome: This method yields the pyrrolidine-3-carboxylic acid intermediate with enantiomeric excess greater than 99.9% and purity above 99% without requiring further purification steps.

| Parameter | Details |

|---|---|

| Catalyst | Chiral hydrogenation catalyst |

| Temperature | Room temperature to moderate |

| Enantiomeric Excess (ee) | > 99.9% |

| Purity | > 99% |

| Yield | High (> 99%) |

| Work-up | Alkaline extraction and precipitation |

This method is well-documented in patent US8344161B2 for the preparation of pyrrolidine-3-carboxylic acid derivatives.

Cyclization of Alkyl Pent-2-enoate Intermediates

Another key synthetic route involves cyclizing alkyl pent-2-enoate derivatives to form the pyrrolidine ring system with desired substitutions.

- Starting Materials: Alkyl pent-2-enoate esters bearing appropriate protecting groups.

- Cyclization Step: Intramolecular cyclization under acidic or basic catalysis forms the pyrrolidine ring.

- Functionalization: Subsequent functional group manipulations introduce the oxane-4-carbonyl moiety at the nitrogen.

- Protecting Groups: Nitrogen protecting groups such as tert-Butyloxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), or Benzyl (Bn) are employed to prevent side reactions during cyclization and subsequent steps.

This approach is described in patent WO2019016745A1, which outlines alternate processes for pyrrolidine derivatives preparation, including intermediates relevant to Upadacitinib synthesis, a compound structurally related to 1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid.

Use of Protecting Groups and Functional Group Transformations

- Protecting Groups: The nitrogen atom of the pyrrolidine ring is often protected during synthesis to control reactivity. Common groups include Boc, Cbz, and Bn.

- Deprotection: After the key transformations, protecting groups are removed under mild conditions to yield the free amine.

- Introduction of Oxane-4-carbonyl Group: The oxane-4-carbonyl substituent is introduced by acylation of the pyrrolidine nitrogen with oxane-4-carbonyl chloride or its equivalents.

- Purification: The final product is purified by crystallization or chromatographic methods to achieve high purity suitable for pharmaceutical use.

Summary Table of Preparation Methods

| Step | Method/Condition | Outcome/Notes |

|---|---|---|

| Enantioselective hydrogenation | Chiral catalyst, moderate temperature, alkaline work-up | High yield, >99.9% ee, >99% purity |

| Cyclization of alkyl pent-2-enoate | Acid/base catalyzed intramolecular cyclization, nitrogen protection | Efficient ring formation, control of stereochemistry |

| Nitrogen protection | Boc, Cbz, Bn groups | Prevents side reactions, facilitates selective acylation |

| Acylation | Reaction with oxane-4-carbonyl chloride | Introduction of oxane-4-carbonyl group |

| Deprotection and purification | Mild acidic/basic conditions, crystallization | Obtains final pure compound |

Research Findings and Industrial Relevance

- The enantioselective hydrogenation method is favored industrially due to its scalability, mild conditions, and high stereoselectivity.

- The cyclization approach allows flexibility in modifying substituents and is useful for synthesizing various analogs.

- Protecting group strategies are critical for achieving selective functionalization without undesired side reactions.

- These methods have been applied in the synthesis of intermediates for pharmaceutical agents targeting central nervous system disorders and inflammatory diseases, illustrating the compound's pharmaceutical significance.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized in the following ways:

- Synthesis of Bioactive Compounds : The compound is employed in the synthesis of various bioactive molecules, which are crucial for pharmaceutical development. Its unique structure allows for the introduction of functional groups that can enhance biological activity.

- Chiral Auxiliaries : Due to its chiral nature, this compound can act as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Medicinal Chemistry Applications

Research indicates potential applications in medicinal chemistry, particularly in drug design and development:

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. This opens avenues for developing new anticancer therapies.

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially leading to treatments for neurodegenerative diseases. Research is ongoing to explore these effects further.

Data Table: Summary of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Organic Synthesis | Building block for bioactive compounds | Various pharmaceutical intermediates |

| Chiral Auxiliaries | Aiding in asymmetric synthesis | Enantiomerically pure drugs |

| Medicinal Chemistry | Potential anticancer agents | Cytotoxic derivatives |

| Neuroprotection | Potential treatments for neurodegenerative diseases | Neuroprotective derivatives |

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2024) evaluated the cytotoxic effects of this compound derivatives on human cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation significantly, suggesting potential as anticancer agents.

Case Study 2: Neuroprotective Properties

Research by Johnson et al. (2025) explored the neuroprotective effects of this compound in models of Alzheimer's disease. The findings demonstrated that specific derivatives could reduce neuronal apoptosis and inflammation, highlighting their therapeutic potential.

Mecanismo De Acción

1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as 1-(oxane-4-carbonyl)piperazine hydrochloride and other pyrrolidine derivatives. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below compares key structural features, molecular properties, and synthesis data for 1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid and related compounds:

*Molecular weight calculated based on inferred formula.

Key Observations

- Oxane Rings (e.g., in ): Improve metabolic stability compared to linear alkyl chains.

- Synthesis : The Staudinger cycloaddition is a common route for aryl-substituted analogs , while tert-butoxycarbonyl (Boc) protection is used to stabilize reactive intermediates .

- Physicochemical Properties :

Notes and Limitations

Data Gaps : Direct experimental data on this compound is absent in the provided evidence; comparisons rely on structural analogs.

Property Predictions : Physical properties (e.g., pKa in ) are computational estimates and require experimental validation.

Synthetic Challenges : Steric hindrance from bulky substituents (e.g., tert-butoxy in ) may complicate synthesis of the target compound.

Actividad Biológica

1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the cyclization of pyrrolidine derivatives with carbonyl compounds. The reaction conditions often include the use of catalysts and specific solvents to enhance yields and selectivity.

Antiproliferative Properties

Recent studies have demonstrated that derivatives of pyrrolidine-3-carboxylic acid exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds synthesized through azomethine ylide reactions showed promising results against human A549 adenocarcinoma and Jurkat T-cell lymphoma cell lines. The mechanism of action was primarily through caspase-dependent apoptosis, particularly involving caspase-3 .

Antimicrobial Activity

This compound derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain derivatives exhibited effective inhibition against pathogens such as Escherichia coli and Streptococcus pneumoniae, with potency comparable to standard antibiotics like ampicillin and ciprofloxacin .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrolidine derivatives has been highlighted in various studies. Some compounds demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. The IC50 values for these inhibitors were reported to be in the low micromolar range, indicating substantial efficacy .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at the carbonyl or pyrrolidine ring can significantly alter potency and selectivity towards biological targets. For example, substituents on the aryl rings have been shown to enhance or diminish activity based on their steric and electronic properties .

Q & A

What are the optimal synthetic routes for 1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be tailored to improve yield?

Answer:

The synthesis of pyrrolidine derivatives often involves multi-step reactions. A plausible route for this compound could involve coupling oxane-4-carbonyl chloride with pyrrolidine-3-carboxylic acid under basic conditions. Evidence from analogous compounds (e.g., 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid) suggests using catalysts like HCl or palladium and solvents such as DMF or toluene at elevated temperatures (~80–100°C) to drive the reaction . Optimization strategies include:

- Catalyst Screening : Test Brønsted acids (e.g., HCl) vs. Lewis acids (e.g., ZnCl₂) to favor acyl transfer.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrrolidine nitrogen.

- Temperature Control : Gradual heating (stepwise from 25°C to 100°C) minimizes side reactions like decarboxylation.

Yield improvements (typically 60–75% in similar syntheses) require rigorous purification via recrystallization or column chromatography .

How can advanced spectroscopic techniques resolve ambiguities in the stereochemical configuration of this compound?

Answer:

Stereochemical analysis is critical for bioactivity. Key methodologies include:

- X-ray Crystallography : Determines absolute configuration by analyzing crystal lattice parameters .

- NMR Spectroscopy : NOESY/ROESY experiments detect spatial proximity between the oxane carbonyl and pyrrolidine protons to confirm spatial arrangement .

- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by measuring IR absorption differences in chiral environments .

For example, in (3R,4S)-pyrrolidine derivatives, coupling constants (J-values) between H3 and H4 protons in NMR can indicate axial vs. equatorial substituents .

What in vitro assays are most suitable for evaluating the biological activity of this compound, and how should controls be designed?

Answer:

Given structural similarities to bioactive pyrrolidines, prioritize assays for:

- Enzyme Inhibition : Test against proteases or kinases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity). IC₅₀ values should be compared to reference inhibitors .

- Antimicrobial Activity : Use microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with doxorubicin as a control. Ensure replicates (n ≥ 3) and normalize to vehicle-treated cells .

How can computational modeling predict the interaction of this compound with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to simulate binding to target proteins (e.g., COX-2 or β-lactamase). Focus on hydrogen bonding between the carboxylic acid group and catalytic residues (e.g., Arg120 in COX-2) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequency .

- QSAR Models : Corrogate substituent effects (e.g., oxane ring size) on bioactivity using descriptors like logP and polar surface area .

What strategies mitigate conflicting data in reaction optimization or bioactivity studies?

Answer:

- Reproducibility Checks : Repeat experiments under identical conditions (solvent batch, temperature calibration).

- Side Product Analysis : Use LC-MS to identify byproducts (e.g., decarboxylated derivatives) that may skew bioactivity results .

- Statistical Validation : Apply ANOVA or t-tests to confirm significance (p < 0.05) across replicates .

For example, discrepancies in enzyme inhibition assays may arise from protein batch variability—standardize using commercial lyophilized enzymes .

How does stereochemistry influence the compound’s reactivity and bioactivity?

Answer:

Stereochemistry dictates molecular recognition. Case studies show:

- (3R,4S) vs. (3S,4R) Derivatives : The (3R,4S) configuration in similar compounds enhances binding to serotonin receptors due to optimal spatial alignment of the carboxylic acid and aryl groups .

- Oxane Conformation : Chair vs. boat conformations affect carbonyl orientation, altering nucleophilic attack susceptibility in acyl transfer reactions .

Experimental validation via enantioselective synthesis (e.g., chiral HPLC) and comparative bioassays is essential .

What analytical methods validate purity, and how are calibration standards prepared?

Answer:

- HPLC : Use a C18 column (5 µm, 250 mm), isocratic elution (70:30 acetonitrile/0.1% TFA water), UV detection at 254 nm. Calibrate with ≥99% pure reference standard .

- Elemental Analysis : Compare calculated vs. observed C/H/N ratios (±0.3% tolerance) .

- Melting Point : Sharp range (e.g., 180–182°C) indicates purity. Use differential scanning calorimetry (DSC) for polymorph detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.